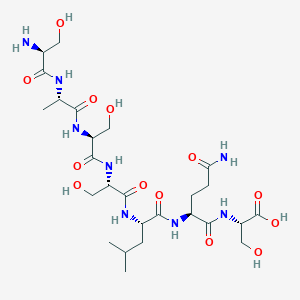
2-Amino-1,2,3-trideoxypentitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopentane-1,2-diol is an organic compound with the molecular formula C5H13NO2. It is a type of amino alcohol, which means it contains both an amino group (-NH2) and hydroxyl groups (-OH). This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminopentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitropentane-1,2-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 4-chloropentane-1,2-diol with ammonia, which replaces the chlorine atom with an amino group.
Industrial Production Methods
In industrial settings, the production of 4-aminopentane-1,2-diol often involves large-scale reduction processes. The use of high-pressure hydrogenation with palladium or platinum catalysts is common. Additionally, continuous flow reactors may be employed to ensure efficient and consistent production.
化学反应分析
Types of Reactions
4-Aminopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-aminopentan-2-one or 4-aminopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of 4-chloropentane-1,2-diol or 4-bromopentane-1,2-diol.
科学研究应用
4-Aminopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amino alcohol structures.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of 4-aminopentane-1,2-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in enzymatic reactions. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Aminobutan-1,2-diol: Similar structure but with one less carbon atom.
4-Aminohexane-1,2-diol: Similar structure but with one additional carbon atom.
2-Amino-1,3-propanediol: Different positioning of the amino and hydroxyl groups.
Uniqueness
4-Aminopentane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and interactions compared to its analogs. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various chemical and biological applications.
属性
CAS 编号 |
381718-62-3 |
|---|---|
分子式 |
C5H13NO2 |
分子量 |
119.16 g/mol |
IUPAC 名称 |
4-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(6)2-5(8)3-7/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
YFBHVTQPFSQXFB-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)


![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)

![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
